1-(4-Chlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(4-Chlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a urea moiety, which is often associated with pharmacological properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group through nucleophilic substitution reactions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via etherification reactions.
Coupling with 4-Chlorophenyl Isocyanate: Finally, the compound is coupled with 4-chlorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Hydrolysis: Under acidic or basic conditions, the urea moiety can undergo hydrolysis to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to drive the reactions to completion.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Preliminary research suggests potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to inhibit certain enzymes by binding to their active sites, while the urea moiety can form hydrogen bonds with biological macromolecules, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives and urea-based compounds:
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane:
N’-[1-(4-Chlorophenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide: This compound shares structural similarities but differs in its hydrazide moiety, leading to distinct biological activities.
The uniqueness of this compound lies in its combined thiadiazole and urea functionalities, which confer a broad spectrum of chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c1-12-2-8-15(9-3-12)25-10-11-26-18-23-22-17(27-18)21-16(24)20-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKLLNQKZOHBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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